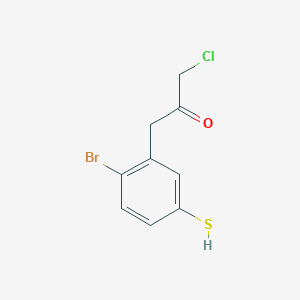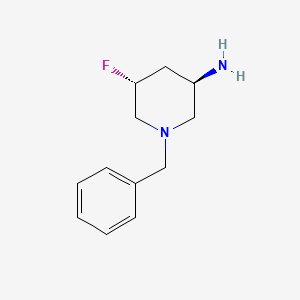
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of 4-nitrobenzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole.
Oxidation: 1-(4-Nitrosophenyl)-2,5-dihydro-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学研究应用
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound’s effects on cellular processes such as apoptosis, cell cycle regulation, and DNA repair have been studied, highlighting its potential as a therapeutic agent.
相似化合物的比较
1-(4-Nitrophenyl)-1H-pyrrole: Similar structure but lacks the dihydro component, resulting in different reactivity and applications.
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains an additional carboxylic acid group, which can alter its solubility and biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both nitro and pyrrole functionalities. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
属性
CAS 编号 |
113342-93-1 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-6H,7-8H2 |
InChI 键 |
ONKPTHWLKJUENM-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCN1C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















